

Morphine Hydrobromide: A Technical and Historical Guide for Researchers

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Compound of Interest

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An in-depth exploration of the discovery, chemistry, and pharmacology of morphine and its hydrobromide salt, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Morphine, the principal alkaloid of opium, marked a pivotal moment in the history of medicine and pharmacology. Its isolation by Friedrich Sertürner in the early 19th century represented the first time an active ingredient was purified from a plant, paving the way for the development of modern pharmaceuticals. This guide provides a comprehensive technical overview of the discovery, history, and chemical properties of morphine, with a specific focus on its hydrobromide salt. It includes detailed experimental protocols from foundational studies, quantitative data on its physicochemical properties, and a visual representation of its primary signaling pathway. This document is intended to serve as a valuable resource for professionals engaged in opioid research and drug development.

Discovery and History

The story of morphine is inextricably linked with the history of opium, a substance used for millennia for its analgesic and euphoric properties. However, the variable potency of raw opium presented significant therapeutic challenges.

The Pioneering Work of Friedrich Sertürner

In 1804, a young German pharmacist's assistant named Friedrich Wilhelm Adam Sertürner embarked on a series of experiments that would forever change the face of medicine.^[1] Working with crude opium, he was the first to successfully isolate a crystalline substance that he found to be the active principle responsible for opium's effects.^{[2][3]} He named this substance "morphium" after Morpheus, the Greek god of dreams, due to its tendency to induce sleep.^[1]

Sertürner's initial reports in 1805 and 1806 were largely ignored by the scientific community. It was not until his more comprehensive paper in 1817, which included accounts of his experiments on dogs and even a courageous self-experiment on himself and three young men, that his discovery gained widespread recognition.^{[2][4]} This 1817 publication is considered a landmark in alkaloid chemistry.^[4]

Early Commercialization and Use

The commercial production of morphine began in 1827 by the company that would later become Merck.^[1] The invention of the hypodermic syringe in 1853 further expanded its use, allowing for more rapid and controlled administration.^[1] Morphine quickly became the gold standard for pain relief, used extensively in treating pain from injuries, surgery, and chronic illnesses.

Physicochemical Properties

Morphine is a complex alkaloid with the chemical formula $C_{17}H_{19}NO_3$. It is sparingly soluble in water but dissolves in acidic and alkaline solutions. For clinical use, morphine is typically prepared as a salt to enhance its water solubility. Common salts include the sulfate, hydrochloride, and hydrobromide.

Property	Morphine Base	Morphine Sulfate	Morphine Hydrochloride	Dextromethorphan Hydrobromide (for comparison)
Molecular Formula	$C_{17}H_{19}NO_3$	$(C_{17}H_{19}NO_3)_2 \cdot H_2SO_4 \cdot 5H_2O$	$C_{17}H_{19}NO_3 \cdot HCl \cdot 3H_2O$	$C_{18}H_{25}NO \cdot HBr \cdot H_2O$
Molar Mass	285.34 g/mol	758.83 g/mol	375.8 g/mol	370.32 g/mol
Melting Point	254-256 °C (decomposes)	~250 °C (decomposes)	~200 °C (decomposes)	125-127 °C
Water Solubility	Sparingly soluble	1 g in 15.5 mL	1 g in 24 mL	1.5 g in 100 mL at 25 °C ^[5]

Experimental Protocols

Sertürner's Isolation of Morphine (c. 1817)

While a complete, verbatim translation of Sertürner's 1817 paper is not readily available, the fundamental principles of his isolation method, a classic example of acid-base extraction, can be reconstructed from historical accounts.

Objective: To isolate the active crystalline substance from raw opium.

Materials:

- Raw opium
- Distilled water
- Ammonia solution
- Acid (likely a mineral acid such as sulfuric or hydrochloric acid, though not explicitly detailed in all secondary accounts)
- Ethanol (for purification)

Methodology:

- **Extraction:** A large quantity of raw opium was repeatedly extracted with warm distilled water to dissolve the water-soluble components, including the meconate salt of morphine.
- **Precipitation of Impurities:** The aqueous extract was likely concentrated, and some impurities may have been precipitated by the addition of a small amount of ammonia, though this step is not consistently detailed.
- **Liberation of Morphine Base:** Ammonia solution was added to the aqueous extract. This made the solution alkaline, causing the morphine base, which is poorly soluble in water, to precipitate out of the solution as a crude solid.
- **Purification:** The crude morphine precipitate was collected and purified. This was likely achieved through recrystallization from a suitable solvent, such as ethanol. This process of dissolving the solid in a hot solvent and allowing it to cool to form purer crystals would have been repeated to achieve the final crystalline product.

Preparation of Morphine Hydrobromide (General Historical Method)

While specific historical laboratory manuals from the 19th century detailing the synthesis of **morphine hydrobromide** are not readily available through general searches, the preparation would have followed a standard acid-base reaction.

Objective: To convert morphine base into its more water-soluble hydrobromide salt.

Materials:

- Purified morphine base
- Hydrobromic acid (HBr)
- Distilled water
- Ethanol (optional, for precipitation)

Methodology:

- **Dissolution:** Purified morphine base is dissolved in a minimal amount of distilled water, possibly with gentle heating.
- **Neutralization:** A stoichiometric amount of hydrobromic acid is slowly added to the morphine solution with constant stirring. The reaction is a simple acid-base neutralization, forming **morphine hydrobromide** and water.
- **Crystallization:** The resulting solution of **morphine hydrobromide** is concentrated by evaporation of the water. As the solution becomes saturated, **morphine hydrobromide** crystals will form upon cooling.
- **Isolation and Drying:** The crystals are collected by filtration, washed with a small amount of cold water or ethanol to remove any remaining impurities, and then dried.

Pharmacology and Signaling Pathway

Morphine exerts its powerful analgesic effects primarily through its interaction with the μ -opioid receptor (MOR), a G protein-coupled receptor (GPCR) found extensively in the central and peripheral nervous systems.

Mechanism of Action

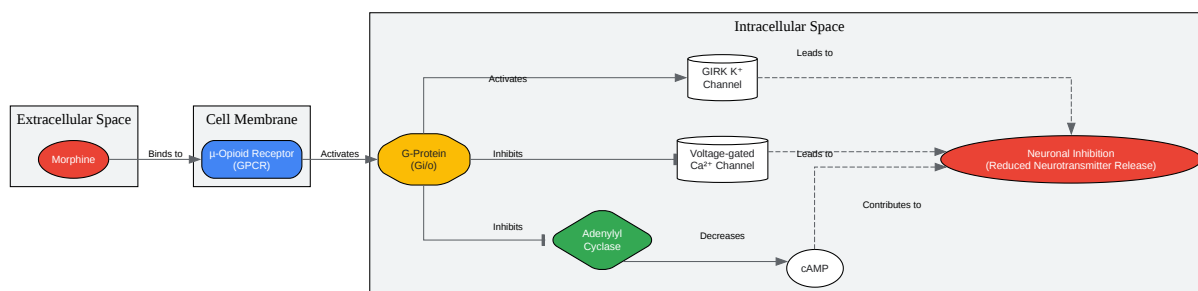
Upon binding to the μ -opioid receptor, morphine initiates a cascade of intracellular events:

- **G-Protein Activation:** The activated receptor promotes the exchange of GDP for GTP on the α -subunit of the associated heterotrimeric G-protein ($G_{i/o}$).
- **Dissociation of G-Protein Subunits:** The $G\alpha(i/o)$ -GTP and $G\beta\gamma$ subunits dissociate from the receptor and from each other.
- **Inhibition of Adenylyl Cyclase:** The $G\alpha(i/o)$ -GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
- **Modulation of Ion Channels:** The $G\beta\gamma$ subunit directly interacts with and modulates the activity of ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK)

channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

- **Neuronal Inhibition:** The combined effect of decreased cAMP, hyperpolarization, and reduced calcium influx is a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.

Signaling Pathway Diagram



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Caption: Morphine's μ -opioid receptor signaling pathway.

Early Clinical Applications of Morphine Salts

Following its discovery and commercialization, morphine, in its various salt forms including the hydrobromide, became a cornerstone of medical practice for the management of severe pain.

- **Post-Surgical Pain:** Morphine was widely used to alleviate the intense pain following surgical procedures.

- **Trauma and Injury:** It was an essential tool for managing the pain associated with traumatic injuries, particularly in military medicine.
- **Chronic Pain:** Morphine provided relief for patients suffering from chronic and debilitating pain, such as that associated with cancer and neuralgia.
- **Palliative Care:** In end-of-life care, morphine was and continues to be used to manage pain and improve the quality of life for terminally ill patients.

Dosages in the 19th and early 20th centuries were not as standardized as they are today and were often determined by the physician based on the patient's response. With the advent of the hypodermic syringe, typical doses for subcutaneous injection would have been in the range of 1/8 to 1/4 of a grain (approximately 8 to 16 mg).

Conclusion

The isolation of morphine by Friedrich Sertürner was a transformative event in the history of science and medicine. It not only provided a potent and reliable analgesic but also laid the foundation for the field of alkaloid chemistry and the broader discipline of pharmacology.

Morphine hydrobromide, as one of its water-soluble salts, played a role in the clinical application of this powerful drug. A thorough understanding of the history, chemistry, and pharmacology of morphine and its derivatives remains essential for researchers and clinicians working to develop safer and more effective pain management therapies.

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